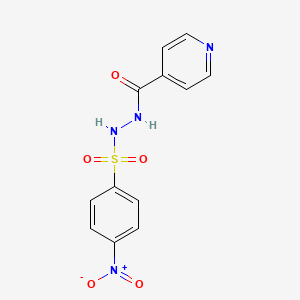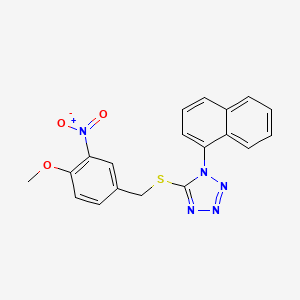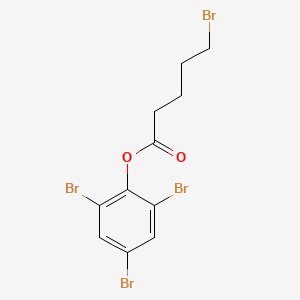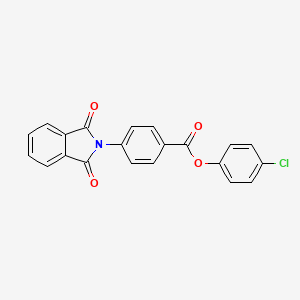
N'-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide is a chemical compound with the following structural formula:
C12H9N5O5S
It consists of a pyridine ring attached to a carbohydrazide group, which in turn bears a nitrophenylsulfonyl moiety. The compound’s synthesis and applications have attracted significant interest due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for N’-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with pyridine-4-carbohydrazide. The reaction proceeds under mild conditions, yielding the desired compound.
Reaction Conditions:: The reaction typically occurs in an organic solvent (e.g., acetone, chloroform, or toluene) at room temperature. Acidic or basic conditions may be employed to facilitate the reaction. Isopropanol suspension is commonly used as a medium for handling the compound .
Industrial Production Methods:: While industrial-scale production details are proprietary, laboratories often employ similar synthetic routes with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
Reactivity:: N’-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide undergoes various chemical reactions:
Reduction: It can be reduced to form 4-aminophenylsulfonylpyridine-4-carbohydrazide.
Substitution: The sulfonyl group can be substituted by other nucleophiles.
Oxidation: Under specific conditions, oxidation of the hydrazide group may occur.
Reduction: Sodium borohydride (NaBH₄) is commonly used as a reducing agent.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the sulfonyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids may be employed.
Scientific Research Applications
N’-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide finds applications in:
Chemical Research: As a versatile building block for the synthesis of other compounds.
Biological Studies: Its reactivity makes it useful for probing biological systems.
Industry: As a precursor for functional materials.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with enzymes, receptors, or cellular components, leading to various effects. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While N’-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide is unique due to its combination of functional groups, similar compounds include other sulfonylpyridine derivatives and hydrazides.
Properties
CAS No. |
37836-03-6 |
|---|---|
Molecular Formula |
C12H10N4O5S |
Molecular Weight |
322.30 g/mol |
IUPAC Name |
N'-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C12H10N4O5S/c17-12(9-5-7-13-8-6-9)14-15-22(20,21)11-3-1-10(2-4-11)16(18)19/h1-8,15H,(H,14,17) |
InChI Key |
OEKCOMMZYKHADM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NNC(=O)C2=CC=NC=C2 |
solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(N'-Cyclopentylidenehydrazinecarbonyl)methyl]-2-(4-methylbenzenesulfonamido)acetamide](/img/structure/B11537158.png)

![2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11537178.png)
![2-Amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11537180.png)
![Benzyl 2-[(4-methylphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B11537183.png)

![3-{[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-1-phenylurea](/img/structure/B11537201.png)
![Ethyl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11537206.png)
![2-Amino-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11537209.png)
![4-bromo-N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11537215.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11537223.png)
![3,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide](/img/structure/B11537224.png)

